2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one
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Overview
Description
2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one is an organic compound that features a chloro group, a methanesulfinyl group, and a phenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1-phenylethanone with methanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form a sulfone derivative.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfinyl group can undergo redox reactions, influencing the compound’s reactivity and stability. The phenyl group contributes to the compound’s overall hydrophobicity and can participate in π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylbutane: Similar in having a chloro group but differs in the alkyl chain structure.
2-Chloro-2-methylpropane: Another chloro-containing compound with a different alkyl backbone.
2-Chloro-2-phenylacetyl chloride: Contains a chloro group and a phenyl group but differs in the functional groups attached.
Uniqueness
2-Chloro-2-(methanesulfinyl)-1-phenylethan-1-one is unique due to the presence of both a methanesulfinyl group and a phenyl group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
66116-76-5 |
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Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-chloro-2-methylsulfinyl-1-phenylethanone |
InChI |
InChI=1S/C9H9ClO2S/c1-13(12)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI Key |
JJJJLECNUVNQGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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